Phantasmidine is classified within the broader category of alkaloids, specifically as a member of the epibatidine family. It is primarily sourced from the skin secretions of certain poison frogs, which are known for their rich biodiversity and chemical complexity. The compound's classification stems from its structural features and biological activity, aligning it with other neuroactive alkaloids that interact with nicotinic receptors.
The synthesis of phantasmidine has been achieved through various methods. One significant approach involves a multi-step process that includes:
This synthetic route has been optimized to produce sufficient quantities for biological evaluation and further research.
Phantasmidine's molecular structure is characterized by its tetracyclic framework, which includes:
The molecular formula for phantasmidine is , and its molecular weight is approximately 240.7 g/mol .
Phantasmidine can participate in various chemical reactions due to its functional groups:
Phantasmidine acts primarily as an agonist at nicotinic acetylcholine receptors. Its mechanism involves binding to these receptors, mimicking the action of acetylcholine, leading to receptor activation. This interaction can result in various physiological effects, including neurotransmitter release and modulation of synaptic transmission.
The selectivity of phantasmidine towards different nicotinic receptor subtypes has been studied, revealing varying affinities that could inform therapeutic applications .
Relevant data on melting point and boiling point are less documented but are critical for practical applications in synthesis and formulation .
Phantasmidine has potential applications in several scientific fields:
Phantasmidine is a potent neuroactive alkaloid isolated from the skin secretions of Epipedobates anthonyi, commonly known as Anthony's poison arrow frog or the phantasmal poison frog. This chlorinated compound belongs to the epibatidine-related alkaloid family and acts as a selective agonist of nicotinic acetylcholine receptors (nAChRs). Its discovery expanded the known structural diversity of frog-skin alkaloids and provided a novel scaffold for investigating nAChR subtype specificity [1] [3]. Unlike the opioid-like analgesics initially suspected in poison frog secretions, phantasmidine interacts exclusively with nicotinic pathways, making it a valuable tool for neuropharmacological research [4].
Phantasmidine was first identified in 2010 from skin extracts of Ecuadorian Epipedobates anthonyi populations. The species inhabits tropical forests in southwestern Ecuador and northwestern Peru at elevations of 153–1,769 meters. Like other dendrobatid frogs, E. anthonyi sequesters alkaloids from its arthropod diet rather than synthesizing them de novo—captive-raised specimens lack phantasmidine entirely [6] [7]. The compound was isolated through bioassay-guided fractionation of skin secretions, leveraging its nAChR agonist activity in rat α3β4 receptor-expressing HEK cells. Initial characterization was challenged by extremely limited natural abundance, with only ~20 μg obtained from high-performance liquid chromatography (HPLC) purification [3]. Structural elucidation combined:
Table 1: Key Spectroscopic Signatures of Phantasmidine
Technique | Key Data | Structural Inference |
---|---|---|
GC-MS (EI) | m/z 222/224 (M⁺•), base peak m/z 167/169 (M-C₃H₅N) | Chloropyridine moiety; aliphatic nitrogen in fragments |
GC-CIMS (NH₃) | [M+H]⁺ at m/z 223/225 | Molecular weight confirmation |
GC-FTIR | 3055 cm⁻¹ (aromatic C–H), 1595/1418 cm⁻¹ (C=C/C=N) | Chloropyridine ring; absence of ether bands |
¹H NMR (acetamide derivative) | Multiplets between δ 1.74–7.70 ppm | Tetracyclic backbone with pyrrolidine and cyclobutane rings |
The discovery of phantasmidine is rooted in decades of ethnopharmacological investigation of neotropical poison frogs. Indigenous communities in Ecuador and Peru historically utilized frog secretions for blowdart poisons, though specific use of E. anthonyi was not documented in early ethnobotanical records [4]. Scientific interest intensified in 1974 when extracts from E. anthonyi (then classified as E. tricolor) elicited opioid-like analgesia in mice. This led to the isolation of epibatidine in 1992—a structurally distinct nAChR agonist [4] [9]. Phantasmidine emerged during re-examinations of E. anthonyi alkaloids, where its unique tetracyclic structure and divergent receptor selectivity distinguished it from epibatidine [3]. The frog’s "Near Threatened" IUCN status (2019) now limits wild collections, making synthetic approaches essential for further study [6].
Phantasmidine (C₁₁H₁₁ClN₂O) is a rigid tetracyclic alkaloid comprising fused chloropyridine, furan, pyrrolidine, and cyclobutane rings. Its IUPAC name is (2aR,4aS,9aS)-7-Chloro-1,2,2a,3,4,4a-hexahydrocyclobuta[4',5']pyrrolo[3',4':4,5]furo[2,3-b]pyridine [1]. Natural phantasmidine exists as a 4:1 scalemic mixture enriched with the (2aR,4aS,9aS) enantiomer (62.5% ee), contrasting with epibatidine’s single (1R,2R,4S) enantiomer [2] [5]. This configuration was confirmed via chiral-phase LC-MS comparison to synthetic standards, with Mosher’s amide analysis establishing absolute stereochemistry [5].
Table 2: Natural vs. Synthetic Phantasmidine Enantiomer Distribution
Sample Type | Major Enantiomer | Enantiomeric Ratio | Chiral HPLC Retention Times |
---|---|---|---|
Natural isolate | (2aR,4aS,9aS) | 4:1 | 4.2 min (major), 8.5 min (minor) |
Synthetic | (2aR,4aS,9aS) and (2aS,4aR,9aR) | 1:1 (racemate) | Same as natural |
Functionally, phantasmidine’s fused ring system enforces a three-dimensional shape complementary to nAChR ligand-binding domains. This rigidity enables:
These attributes make phantasmidine a critical pharmacophore for designing subtype-specific nAChR agonists to treat neurological disorders without epibatidine’s extreme toxicity [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1